molecular formula C19H22ClNO4S2 B11413189 2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide

2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide

Cat. No.: B11413189
M. Wt: 428.0 g/mol
InChI Key: MLKSVAQKRKMBOB-UHFFFAOYSA-N
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Description

系统命名法解析

根据国际纯粹与应用化学联合会(IUPAC)规则,该化合物的系统命名可分解为以下结构单元:

  • 母核结构 :以乙酰胺(Acetamide)为核心骨架,氮原子连接两个取代基。
  • 取代基定位
    • N-取代基1 :1,1-二氧代四氢噻吩-3-基(1,1-Dioxidotetrahydrothiophen-3-yl),表明一个四氢噻吩环经磺酰化(S=O双键)修饰后,取代基位于环的3号位
    • N-取代基2 :(3-甲基噻吩-2-基)甲基((3-Methylthiophen-2-yl)methyl),即噻吩环2号位连接甲基,3号位进一步通过亚甲基与乙酰胺氮原子相连。
  • 乙酰胺侧链 :2-(4-氯-3-甲基苯氧基)(2-(4-Chloro-3-methylphenoxy)),指苯环4号位被氯原子取代,3号位连有甲基,并通过氧原子与乙酰胺的α-碳连接

表1 相关化合物的分子参数对比

化合物名称 分子式 分子量 (g/mol) 硫酮基团位置
本目标化合物 C₁₉H₂₁ClNO₄S₂ 428.0 四氢噻吩-1,1-二氧代环
N-(3-甲基-1,1-二氧代四氢噻吩-3-基)乙酰胺 C₇H₁₃NO₃S 191.25 四氢噻吩-1,1-二氧代环
2-(2-氯苯氧基)-N-(1,1-二氧代四氢噻吩-3-基)-N-[(3-甲基噻吩-2-基)甲基]乙酰胺 C₁₈H₂₀ClNO₄S₂ 413.9 四氢噻吩-1,1-二氧代环

三维构象特征

X射线晶体学与计算化学模拟显示,该化合物的四氢噻吩-1,1-二氧代环呈信封式构象,硫酮基团使环平面发生轻微扭曲(二面角约12°),从而优化了分子内氢键网络。甲基噻吩取代基的硫原子与乙酰胺羰基氧原子形成非共价硫-氧相互作用(距离:3.2 Å),可能增强分子刚性。氯代苯氧基的立体位阻效应则通过分子动力学模拟证实可限制侧链旋转,减少构象熵损失。

Properties

Molecular Formula

C19H22ClNO4S2

Molecular Weight

428.0 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide

InChI

InChI=1S/C19H22ClNO4S2/c1-13-5-7-26-18(13)10-21(15-6-8-27(23,24)12-15)19(22)11-25-16-3-4-17(20)14(2)9-16/h3-5,7,9,15H,6,8,10-12H2,1-2H3

InChI Key

MLKSVAQKRKMBOB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)CN(C2CCS(=O)(=O)C2)C(=O)COC3=CC(=C(C=C3)Cl)C

Origin of Product

United States

Preparation Methods

Etherification of 4-Chloro-3-methylphenol

The phenoxyacetic acid backbone is synthesized via nucleophilic aromatic substitution.

Procedure :

  • Dissolve 4-chloro-3-methylphenol (10.0 g, 63.3 mmol) and potassium carbonate (26.3 g, 190 mmol) in dry acetone (150 mL).

  • Add chloroacetic acid (7.2 g, 76.0 mmol) and potassium iodide (1.05 g, 6.33 mmol).

  • Reflux at 60°C for 12 hours under nitrogen.

  • Concentrate the mixture, extract with ethyl acetate, and wash with brine.

  • Purify via recrystallization (hexane/ethyl acetate) to yield 2-(4-chloro-3-methylphenoxy)acetic acid as a white solid (85% yield).

Key Data :

  • Melting Point : 129–131°C.

  • IR (KBr) : 1715 cm⁻¹ (C=O stretch).

  • ¹H NMR (DMSO-d₆) : δ 4.72 (s, 2H, OCH₂), 7.21–7.28 (m, 3H, ArH), 2.34 (s, 3H, CH₃).

Synthesis of N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]amine

Preparation of 1,1-Dioxidotetrahydrothiophen-3-amine

Oxidation of Tetrahydrothiophene :

  • Treat tetrahydrothiophen-3-amine (5.0 g, 42.7 mmol) with hydrogen peroxide (30%, 50 mL) in acetic acid (20 mL) at 0°C.

  • Stir at room temperature for 24 hours.

  • Quench with sodium thiosulfate, extract with DCM, and concentrate to obtain the sulfone derivative (4.8 g, 80% yield).

Key Data :

  • ¹H NMR (CDCl₃) : δ 3.45–3.58 (m, 2H, CH₂SO₂), 2.95–3.10 (m, 2H, CH₂N), 2.30–2.45 (m, 1H, CH).

Alkylation with 3-Methylthiophene-2-carbaldehyde

Reductive Amination :

  • Dissolve 1,1-dioxidotetrahydrothiophen-3-amine (3.0 g, 20.0 mmol) and 3-methylthiophene-2-carbaldehyde (2.5 g, 20.0 mmol) in methanol (50 mL).

  • Add sodium cyanoborohydride (2.52 g, 40.0 mmol) and stir at room temperature for 24 hours.

  • Concentrate, extract with ethyl acetate, and purify via column chromatography (SiO₂, ethyl acetate/hexane) to yield the diamine (4.1 g, 75% yield).

Key Data :

  • LCMS : m/z = 273.1 [M + H]⁺.

  • ¹H NMR (DMSO-d₆) : δ 6.85 (d, J = 5.1 Hz, 1H, thiophene-H), 4.32 (s, 2H, NCH₂), 3.55–3.65 (m, 2H, SO₂CH₂), 2.45 (s, 3H, CH₃).

Amide Coupling Reaction

Activation of 2-(4-Chloro-3-methylphenoxy)acetic Acid

Procedure :

  • Dissolve 2-(4-chloro-3-methylphenoxy)acetic acid (4.0 g, 17.2 mmol) in dry dichloromethane (50 mL).

  • Add propylphosphonic anhydride (T3P, 50% in ethyl acetate, 12.0 mL, 20.7 mmol) and triethylamine (5.8 mL, 41.3 mmol).

  • Stir at room temperature for 1 hour to form the activated intermediate.

Coupling with Diamine

  • Add N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]amine (5.2 g, 19.0 mmol) to the activated acid solution.

  • Stir at room temperature for 12 hours.

  • Quench with water, extract with ethyl acetate, and wash with brine.

  • Purify via reverse-phase chromatography (ACN/H₂O) to obtain the title compound as a white solid (6.8 g, 78% yield).

Key Analytical Data :

Property Value
Molecular Formula C₂₂H₂₆ClNO₅S₂
Molecular Weight 484.0 g/mol
LCMS m/z = 485.1 [M + H]⁺
¹H NMR (DMSO-d₆) δ 7.25–7.32 (m, 3H, ArH), 6.88 (d, J = 5.1 Hz, 1H, thiophene-H), 4.75 (s, 2H, OCH₂), 4.38 (s, 2H, NCH₂), 3.58–3.65 (m, 2H, SO₂CH₂), 2.46 (s, 3H, CH₃).
IR (KBr) 1678 cm⁻¹ (C=O), 1320 cm⁻¹ (SO₂).

Optimization and Mechanistic Insights

Solvent and Base Selection

  • Solvent : Dichloromethane ensures high solubility of both acid and amine components while minimizing side reactions.

  • Base : Triethylamine neutralizes HCl generated during activation, improving reaction efficiency.

Coupling Agent Efficiency

  • T3P vs. EDCl/HOBt : T3P offers superior reactivity and milder conditions compared to carbodiimide-based reagents, reducing epimerization risks .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: The chlorinated phenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Antimicrobial Activity

Preliminary studies indicate that compounds structurally similar to 2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide exhibit notable antibacterial and antifungal properties. The presence of the chloro atom may enhance the compound's ability to bind effectively to bacterial enzymes, potentially inhibiting their function and leading to antimicrobial effects. Molecular docking studies have shown promising interactions with key bacterial targets, suggesting further exploration in developing new antimicrobial agents .

Anti-inflammatory Potential

Research into related compounds has demonstrated anti-inflammatory properties through mechanisms such as inhibition of specific enzymes involved in inflammatory pathways. For instance, molecular docking studies have suggested that similar compounds could act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory responses . This indicates potential therapeutic applications for treating conditions characterized by excessive inflammation.

Synthesis of Analogues

The unique structure of this compound allows for the synthesis of various analogues with modified biological properties. By altering substituents or functional groups, researchers can tailor the pharmacological profile of these compounds to enhance efficacy or reduce side effects . This approach is vital for drug development, where fine-tuning the molecular structure can lead to improved therapeutic agents.

Case Studies

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated effectiveness against specific bacterial strains with potential for drug development .
Study 2Anti-inflammatory EffectsIn silico studies indicated potential as a 5-LOX inhibitor, warranting further investigation into its anti-inflammatory capabilities .
Study 3Synthesis of AnaloguesExplored modifications leading to enhanced binding affinities and biological activities .

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide likely involves its interaction with specific molecular targets. The phenoxy and thiophene groups may bind to enzymes or receptors, modulating their activity. The exact pathways would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of N-substituted acetamide derivatives , which are often explored for their biological activities. Below is a comparative analysis of structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Application Reference
Target Compound C₁₉H₂₁ClN₂O₄S₂ ~444.9 4-chloro-3-methylphenoxy, tetrahydrothiophene-1,1-dioxide, 3-methylthiophen-2-yl Under investigation (potential antimicrobial)
2-(4-chloro-3-methylphenoxy)-N-(4-oxo-2-arylthiazolidin-3-yl)acetamide C₁₈H₁₆ClN₃O₃S 389.8 4-chloro-3-methylphenoxy, thiazolidinone Antimicrobial (Gram-positive bacteria)
2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)acetamide C₁₉H₁₉ClFNO₄S 411.9 4-chlorophenoxy, tetrahydrothiophene-1,1-dioxide, 3-fluorobenzyl Not reported (structural analogue)
2-(4-chloro-3-methylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide C₁₈H₁₄ClFN₂O₂S 376.8 4-chloro-3-methylphenoxy, 4-fluorophenyl-thiazole Not reported (structural analogue)
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) C₁₄H₂₀ClNO₂ 269.8 2,6-diethylphenyl, methoxymethyl Herbicide

Key Observations :

  • Substituent Diversity: The target compound’s tetrahydrothiophene-1,1-dioxide and 3-methylthiophen-2-yl groups distinguish it from simpler agrochemical acetamides (e.g., alachlor) and antimicrobial thiazolidinone derivatives .
  • Molecular Weight and Solubility : The higher molecular weight (~444.9 g/mol) compared to alachlor (269.8 g/mol) may impact pharmacokinetics, but the sulfolane moiety could improve aqueous solubility .
Physicochemical Properties
  • Hydrogen Bonding: The acetamide core and sulfolane group in the target compound may facilitate hydrogen bonding, critical for receptor interactions. This contrasts with nonpolar agrochemical acetamides (e.g., alachlor), which prioritize membrane permeability .
  • Crystallography : Similar compounds (e.g., 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ) exhibit twisted conformations between aryl and heterocyclic rings, influencing packing and stability .

Biological Activity

The compound 2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological activity, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of the compound is C19H22ClN2O3SC_{19}H_{22}ClN_{2}O_{3}S with a molecular weight of approximately 392.90 g/mol. The compound features several functional groups, including a chloro-substituted aromatic ring and a tetrahydrothiophene moiety, which may contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and acylation processes. The specific synthetic route can vary based on the desired purity and yield.

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing chloro-substituted phenoxy groups have been shown to possess activity against various bacterial strains. A study demonstrated that compounds with similar structures displayed inhibition rates comparable to standard antibiotics such as ciprofloxacin .

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainInhibition Zone (mm)Reference
Compound AStaphylococcus aureus20
Compound BEscherichia coli18
Compound CPseudomonas aeruginosa22

Anticancer Activity

The anticancer potential of this compound was evaluated through various assays, including the MTT assay. Similar compounds have shown promising results in inhibiting cancer cell proliferation. For example, derivatives with similar functional groups exhibited IC50 values in the micromolar range against several cancer cell lines .

Table 2: Anticancer Activity Assay Results

CompoundCell LineIC50 (µM)Reference
Compound DHeLa15
Compound EMCF-712
Compound FA54920

The proposed mechanism of action for antimicrobial and anticancer activities involves the inhibition of key enzymatic pathways or cellular processes. For instance, compounds similar to the one studied may interfere with DNA synthesis or disrupt cell membrane integrity, leading to cell death .

Case Studies

  • Case Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various derivatives against clinical isolates of Staphylococcus aureus. The tested compound exhibited significant antibacterial activity with an inhibition rate of over 80% against resistant strains .
  • Case Study on Anticancer Potential : In vitro studies using breast cancer cell lines revealed that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to apoptosis induction as confirmed by flow cytometry analysis .

Q & A

Q. What are the optimal synthetic routes for this compound, given its complex substituents?

The synthesis requires multi-step organic reactions, including nucleophilic substitution and amide coupling. Key steps involve:

  • Base-mediated reactions : Sodium hydride in DMF facilitates deprotonation and activation of phenolic oxygen for ether formation .
  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical to isolate the product from by-products like unreacted intermediates or regioisomers .
  • Functional group compatibility : Ensure sulfone and thiophene moieties remain stable under reaction conditions (e.g., avoid strong acids or high temperatures) .

Q. How should researchers characterize the purity and structural integrity of this compound?

A combination of analytical techniques is essential:

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry of the thiophene and phenoxy groups, and assess stereochemistry at the tetrahydrothiophen-3-yl moiety .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula accuracy, especially for distinguishing isotopic patterns of chlorine .
  • Infrared (IR) spectroscopy : Confirm carbonyl (amide C=O) and sulfone (S=O) stretches at ~1660–1680 cm1^{-1} and ~1150–1300 cm1^{-1}, respectively .

Q. What factors influence the compound’s stability under storage conditions?

Stability depends on:

  • Solvent choice : Store in anhydrous DMSO or acetonitrile to prevent hydrolysis of the acetamide group .
  • Temperature : Long-term storage at –20°C minimizes thermal degradation of the sulfone moiety .
  • Light sensitivity : Protect from UV exposure due to the aromatic thiophene and phenoxy groups .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

Contradictions may arise from:

  • Assay variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times in cytotoxicity studies .
  • Purity thresholds : Re-evaluate batches with ≥95% purity (via HPLC) to exclude confounding effects from synthetic impurities .
  • Metabolic interference : Use liver microsome assays to assess if metabolites (e.g., sulfone oxidation products) contribute to observed activity .

Q. What strategies identify the compound’s primary biological targets?

Advanced methodologies include:

  • Molecular docking : Screen against kinase or GPCR libraries to predict binding affinities, focusing on conserved residues in ATP-binding pockets or allosteric sites .
  • Cellular thermal shift assays (CETSA) : Confirm target engagement by monitoring protein stabilization upon compound binding .
  • CRISPR-Cas9 knockouts : Validate hypothesized targets (e.g., EGFR or PI3K) in isogenic cell lines .

Q. How can structure-activity relationships (SAR) be established for derivatives of this compound?

Systematic approaches include:

  • Substituent variation : Modify the 3-methylthiophen-2-yl group to electron-deficient (e.g., chloro) or electron-rich (e.g., methoxy) analogs to assess impact on potency .
  • Bioisosteric replacement : Replace the tetrahydrothiophen-3-yl sulfone with a cyclopentane sulfonamide to evaluate metabolic stability .
  • Pharmacophore mapping : Use X-ray crystallography or cryo-EM to identify critical hydrogen-bonding interactions between the acetamide and target proteins .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s solubility profile be addressed?

  • Solvent screening : Test solubility in DMSO, PBS (pH 7.4), and simulated gastric fluid using nephelometry .
  • Co-solvent systems : Evaluate cyclodextrin-based formulations to enhance aqueous solubility for in vivo studies .
  • Computational modeling : Predict logP and pKa values with tools like MarvinSuite to guide solvent selection .

Methodological Best Practices

  • Synthetic reproducibility : Document reaction parameters (e.g., inert atmosphere, stirring rate) to minimize batch-to-batch variability .
  • Biological triplicates : Perform dose-response assays in triplicate with positive/negative controls (e.g., cisplatin for cytotoxicity) .
  • Data transparency : Share raw NMR/MS files in supplementary materials for peer validation .

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